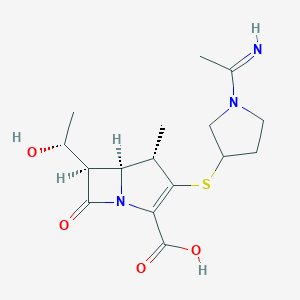
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, also known as HETAC, is a synthetic antibiotic that belongs to the carbapenem class of antibiotics. HETAC has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Mécanisme D'action
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid inhibits bacterial cell wall synthesis by binding to and inhibiting the activity of penicillin-binding proteins (PBPs). PBPs are enzymes that are involved in the synthesis of bacterial cell walls, and their inhibition leads to the disruption of cell wall synthesis and ultimately bacterial death.
Effets Biochimiques Et Physiologiques
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has been shown to have low toxicity and minimal side effects in animal studies. It is rapidly absorbed and distributed in the body, and is eliminated primarily through renal excretion. 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has also been shown to have a low potential for inducing bacterial resistance.
Avantages Et Limitations Des Expériences En Laboratoire
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid is a useful tool for studying bacterial cell wall synthesis and the mechanisms of antibiotic action. Its broad spectrum of activity and low potential for inducing resistance make it a valuable asset in the development of new antibiotics. However, 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid is not suitable for use in human clinical trials due to its synthetic nature and lack of safety data.
Orientations Futures
Future research on 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid could focus on the development of new derivatives with improved pharmacological properties, such as increased stability and solubility. Additionally, further studies could investigate the potential use of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid in combination therapy with other antibiotics, as well as its ability to enhance the activity of certain antibiotics. Finally, research could focus on the development of new antibiotics based on the structure and mechanism of action of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid.
Méthodes De Synthèse
The synthesis of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid involves the reaction of 1-acetimidoylpyrrolidine-3-thiol with 6-(2-bromoethyl)-2-(2-chloroacetyl)thiomethyl)penicillanic acid, followed by the hydrolysis of the resulting intermediate with sodium hydroxide. The final product is obtained by acidification and crystallization.
Applications De Recherche Scientifique
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has been widely studied for its antibacterial activity against various bacterial strains, including multidrug-resistant strains. Its efficacy has been demonstrated in vitro and in vivo, and it has been shown to be effective against biofilms. 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has also been studied for its potential use in combination therapy with other antibiotics, as well as its ability to enhance the activity of certain antibiotics.
Propriétés
Numéro CAS |
103730-44-5 |
|---|---|
Nom du produit |
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid |
Formule moléculaire |
C16H23N3O4S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(4S,5S,6R)-3-(1-ethanimidoylpyrrolidin-3-yl)sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4S/c1-7-12-11(8(2)20)15(21)19(12)13(16(22)23)14(7)24-10-4-5-18(6-10)9(3)17/h7-8,10-12,17,20H,4-6H2,1-3H3,(H,22,23)/t7-,8+,10?,11-,12+/m0/s1 |
Clé InChI |
NZOABRUICAKEBQ-ZXDKXGFCSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2[C@@H](C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)[C@@H](C)O |
SMILES |
CC1C2C(C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)C(C)O |
SMILES canonique |
CC1C2C(C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)C(C)O |
Synonymes |
1-HAPTMCC 6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid 6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, 4R-(3(S*),4alpha,5alpha,6beta(R*))-isomer 6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, 4S-(3(S*),4alpha,5alpha,6beta(S*))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



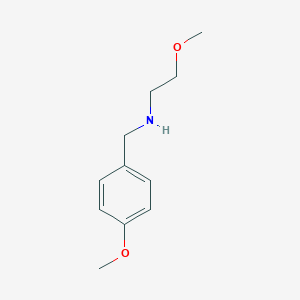
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
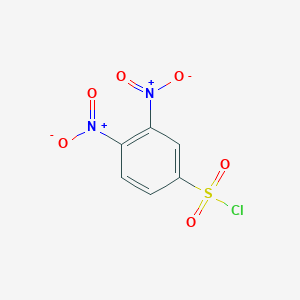

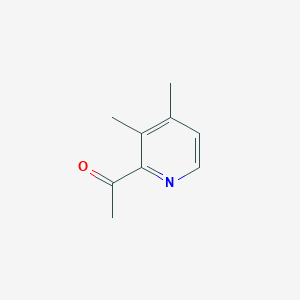
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)



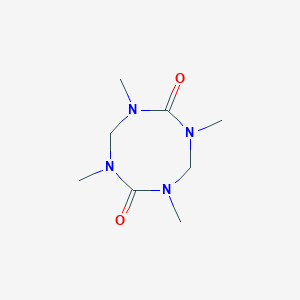

![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)